molecular formula C24H17ClN2O3 B4079628 N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide

N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide

Cat. No.: B4079628
M. Wt: 416.9 g/mol
InChI Key: SFWAIPFJWYUTOE-UHFFFAOYSA-N
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Description

N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzo[h]chromene core, which is a fused ring system containing both benzene and chromene (a benzopyran derivative). The presence of functional groups such as cyano, acetyl, and chlorophenyl adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of acetyl-coumarin with p-chlorobenzaldehyde and malononitrile under conventional heating to form the chromene derivative . This intermediate is then subjected to further reactions with various electrophiles such as triethyl orthoformate, phenyl isocyanate, carbon disulfide, benzoyl chloride, and acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division . This inhibition can lead to the disruption of bacterial and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-acetamide: A simpler analog with fewer functional groups.

    4-chlorobenzaldehyde: Shares the chlorophenyl group but lacks the complex heterocyclic structure.

    Coumarin derivatives: Similar core structure but different functional groups.

Uniqueness

N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide is unique due to its combination of functional groups and the benzo[h]chromene core. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O3/c1-14(28)27(15(2)29)24-21(13-26)22(17-7-10-18(25)11-8-17)20-12-9-16-5-3-4-6-19(16)23(20)30-24/h3-12,22H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWAIPFJWYUTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide
Reactant of Route 2
N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide
Reactant of Route 3
N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide
Reactant of Route 4
N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide
Reactant of Route 5
N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide
Reactant of Route 6
N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide

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